molecular formula C30H30N2O6S B11639689 prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11639689
M. Wt: 546.6 g/mol
InChI Key: SHLRTDKGWHKGKP-WJTDDFOZSA-N
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Description

PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the condensation of an appropriate aldehyde with an amine and a ketone under acidic conditions to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications: Various functional groups are introduced through selective reactions such as alkylation, acylation, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine in acetic acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple aromatic rings and heterocycles suggests that it could interact with biological macromolecules, potentially leading to applications in drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials. Its unique structure may impart desirable properties such as thermal stability, chemical resistance, or electronic conductivity.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H30N2O6S

Molecular Weight

546.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O6S/c1-6-14-37-21-12-13-22(18(4)16-21)25(33)23-24(20-10-8-17(3)9-11-20)32(28(35)26(23)34)30-31-19(5)27(39-30)29(36)38-15-7-2/h7-13,16,24,33H,2,6,14-15H2,1,3-5H3/b25-23+

InChI Key

SHLRTDKGWHKGKP-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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